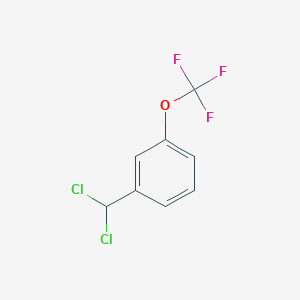![molecular formula C11H13N3O2 B13680948 [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to form the triazole ring. The final step involves the reduction of the triazole aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.
Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-carboxylic acid.
Reduction: Formation of 5-(2-ethoxyphenyl)-1,2,4-triazolidine-3-methanol.
Substitution: Formation of various substituted triazoles depending on the reagent used.
科学的研究の応用
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential proteins in microorganisms. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- [5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol
Uniqueness
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
[3-(2-ethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-9-6-4-3-5-8(9)11-12-10(7-15)13-14-11/h3-6,15H,2,7H2,1H3,(H,12,13,14) |
InChIキー |
NDORTBGZUNNOBB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2=NNC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)


![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)







